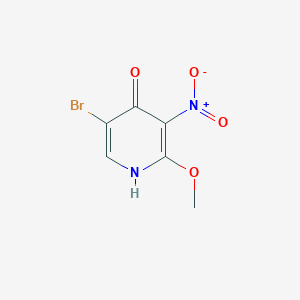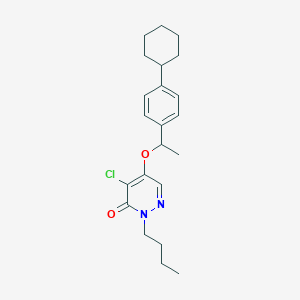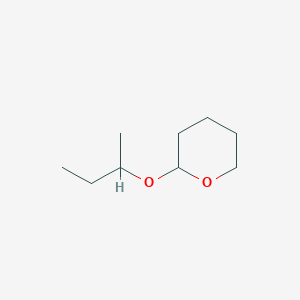
2H-Pyran, tetrahydro-2-(1-methylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(sec-Butoxy)tetrahydro-2H-pyran is a compound belonging to the tetrahydropyran class, characterized by a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(sec-Butoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with sec-butyl alcohol under acidic conditions. The reaction proceeds through the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the sec-butyl alcohol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 2-(sec-Butoxy)tetrahydro-2H-pyran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(sec-Butoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The sec-butoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(sec-Butoxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(sec-Butoxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Tetrahydropyran: The parent compound, which lacks the sec-butoxy group.
2-Methoxytetrahydro-2H-pyran: A similar compound with a methoxy group instead of a sec-butoxy group.
2-Ethoxytetrahydro-2H-pyran: Another analog with an ethoxy group.
Uniqueness: 2-(sec-Butoxy)tetrahydro-2H-pyran is unique due to the presence of the sec-butoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
32767-69-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-butan-2-yloxyoxane |
InChI |
InChI=1S/C9H18O2/c1-3-8(2)11-9-6-4-5-7-10-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
GKBFTJFDXHMTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



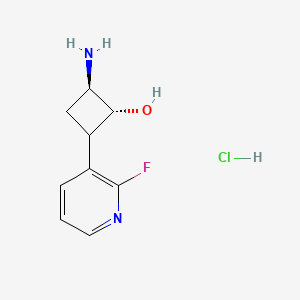
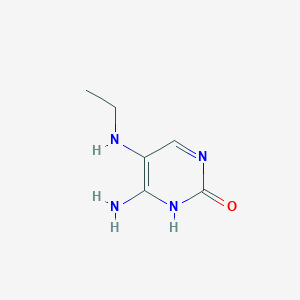
![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
![2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099458.png)
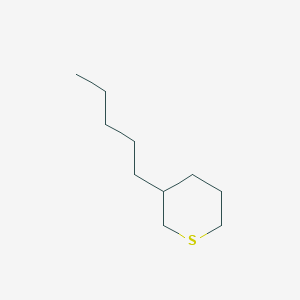
![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)
![1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13099476.png)


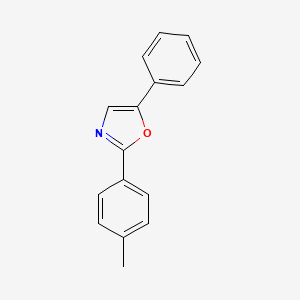
![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)
